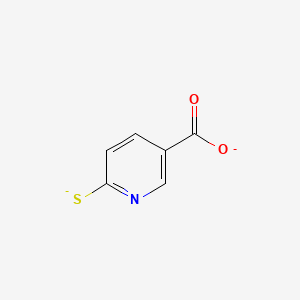![molecular formula C19H17ClN4O2S B15284600 [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate](/img/structure/B15284600.png)
[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidin-3-yl group, a chlorophenyl group, and a carbamimidothioate moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate typically involves multiple steps, including the formation of the pyrrolidin-3-yl core, the introduction of the chlorophenyl group, and the final attachment of the carbamimidothioate moiety. Common reagents used in these reactions include chlorinating agents, amines, and thiourea derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and properties.
Reduction: Reduction reactions may target specific bonds, leading to changes in the compound’s structure and functionality.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be used to introduce new properties or enhance existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for investigating biological processes and developing new diagnostic and therapeutic agents.
Medicine
In medicine, [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate may have potential as a drug candidate. Its unique structure and reactivity could be harnessed to develop new treatments for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or conductivity. Its versatility makes it a valuable component in the design of advanced materials for various applications, including electronics and aerospace.
Mecanismo De Acción
The mechanism of action of [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The compound’s ability to form stable complexes with its targets is crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate
- [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-fluorophenyl)methylideneamino]carbamimidothioate
- [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-methylphenyl)methylideneamino]carbamimidothioate
Uniqueness
The uniqueness of [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate lies in its specific combination of functional groups, which confer distinct reactivity and properties
Propiedades
Fórmula molecular |
C19H17ClN4O2S |
|---|---|
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-4-2-3-5-15(12)24-17(25)10-16(18(24)26)27-19(21)23-22-11-13-6-8-14(20)9-7-13/h2-9,11,16H,10H2,1H3,(H2,21,23)/b22-11+ |
Clave InChI |
INBQTTGXTNTEKQ-SSDVNMTOSA-N |
SMILES isomérico |
CC1=CC=CC=C1N2C(=O)CC(C2=O)S/C(=N\N=C\C3=CC=C(C=C3)Cl)/N |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NN=CC3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one](/img/structure/B15284518.png)

![1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone]](/img/structure/B15284535.png)
![(5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284544.png)
![Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284551.png)
![(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284564.png)
![1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15284572.png)
![4-({2-[(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl acetate](/img/structure/B15284575.png)
![(5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284577.png)
![Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284589.png)
![(5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dichloroanilino)-1,3-thiazol-4-one](/img/structure/B15284597.png)
![Ethyl 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15284606.png)
![N-(3,4-dimethylphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B15284610.png)
![{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone](/img/structure/B15284614.png)
